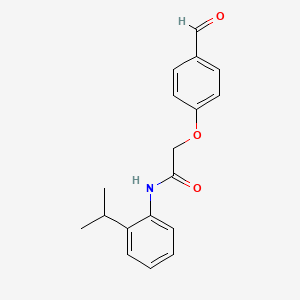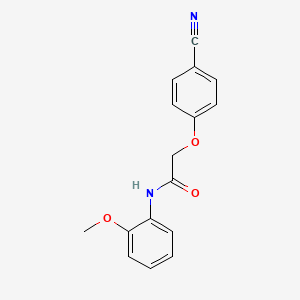
5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione, also known as CC-1065 analog, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its potent anti-tumor activity and has been extensively studied for its potential use in cancer treatment.
作用机制
The mechanism of action of 5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione involves the formation of DNA adducts. The compound binds to the minor groove of DNA and forms covalent bonds with the guanine residues. This leads to the distortion of the DNA helix and the inhibition of DNA replication and transcription. The formation of DNA adducts also triggers the activation of the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione are primarily related to its anti-tumor activity. The compound has been shown to induce DNA damage and cell death in cancer cells, while having minimal effect on normal cells. The compound has also been shown to inhibit the growth and metastasis of tumors in animal models.
实验室实验的优点和局限性
One of the main advantages of using 5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potent anti-tumor activity. The compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell death. However, the synthesis of this compound is complex and requires careful attention to the reaction conditions and purification steps to obtain a pure product. Additionally, the compound is highly toxic and must be handled with care.
未来方向
There are several future directions for the study of 5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of analogs with improved pharmacological properties, such as higher potency and lower toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the use of this compound in combination with other anti-cancer agents is an area of active research. Finally, the development of targeted delivery systems for this compound could improve its efficacy and reduce its toxicity.
合成方法
The synthesis of 5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione involves a multi-step process that includes the reaction of 2,4-dichlorophenylhydrazine with 3-chloro-4-fluorobenzaldehyde to form an intermediate product. This intermediate product is then reacted with 2-chloroacryloyl chloride to form the final product. The synthesis of this compound is complex and requires careful attention to the reaction conditions and purification steps to obtain a pure product.
科学研究应用
5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment. The compound is known to exhibit potent anti-tumor activity, and its mechanism of action involves the formation of DNA adducts that lead to DNA damage and cell death. The compound has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer.
属性
IUPAC Name |
5-chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2FNO2/c15-7-1-3-9-10(5-7)14(20)18(13(9)19)8-2-4-12(17)11(16)6-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBXUWYLABOFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5703506.png)












![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)